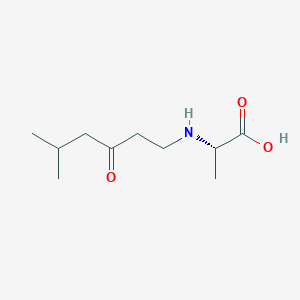

N-(5-Methyl-3-oxohexyl)alanine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H19NO3 |

|---|---|

Peso molecular |

201.26 g/mol |

Nombre IUPAC |

(2S)-2-[(5-methyl-3-oxohexyl)amino]propanoic acid |

InChI |

InChI=1S/C10H19NO3/c1-7(2)6-9(12)4-5-11-8(3)10(13)14/h7-8,11H,4-6H2,1-3H3,(H,13,14)/t8-/m0/s1 |

Clave InChI |

VHHUMCJOXTZJOX-QMMMGPOBSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)NCCC(=O)CC(C)C |

SMILES canónico |

CC(C)CC(=O)CCNC(C)C(=O)O |

Sinónimos |

N-(3'-one-5'-methyl)hexylalanine N-(5-methyl-3-oxohexyl)alanine |

Origen del producto |

United States |

Occurrence, Distribution, and Natural Origins of N 5 Methyl 3 Oxohexyl Alanine

Identification in Natural Sources

The initial discovery and characterization of N-(5-Methyl-3-oxohexyl)alanine have been linked to the plant kingdom.

This compound has been reported to be present in Cycas circinalis, a species of cycad. nih.gov The isolation and characterization from this plant source have been a key aspect of understanding its natural occurrence. The process typically involves extraction from the plant material followed by chromatographic and spectroscopic techniques to determine its chemical structure.

The precise ecological or biological role of this compound in organisms like Cycas circinalis is a subject of ongoing research. In plants, such compounds can sometimes be involved in defense mechanisms, act as metabolic intermediates, or play a role in symbiotic relationships. However, the specific function of this particular compound within the plant's life cycle and its interactions with the surrounding environment are not yet fully elucidated.

Isolation and Characterization from Plant Species (e.g., Cycas circinalis)

Detection in Biological Matrices

Beyond its identification in plant sources, this compound has been detected in various biological samples from mammals, including humans.

The presence of this compound has been documented in mammalian biofluids. Advanced analytical techniques, such as mass spectrometry-based metabolomics, have enabled the detection of this compound in samples like plasma and urine. These findings are significant as they suggest potential metabolic pathways or exogenous exposures in mammals.

Research has also identified this compound in more specific biological matrices, such as the airway metabolome. The analysis of the chemical composition of the airways provides insights into physiological and pathological processes occurring in the respiratory system. The detection of this compound in such samples raises questions about its source, whether it is produced endogenously or inhaled from the environment.

The detection of this compound in both plant sources and mammalian biological samples leads to a critical question: is it an endogenous metabolite produced within the mammalian body, or is it of exogenous origin, acquired through diet or other environmental exposures? The presence of the compound in plants like Cycas circinalis suggests a potential dietary source. However, the possibility of endogenous production through specific metabolic pathways in mammals cannot be entirely ruled out and requires further investigation.

Biosynthesis and Metabolic Pathways of N 5 Methyl 3 Oxohexyl Alanine

Proposed Biosynthetic Routes from Precursor Molecules

The formation of N-(5-Methyl-3-oxohexyl)alanine is hypothesized to occur at the crossroads of several key metabolic pathways, integrating amino acid and fatty acid metabolism. While direct enzymatic evidence for its synthesis is still under investigation, plausible routes can be proposed based on established biochemical principles of N-acyl amino acid biosynthesis. mdpi.comnih.govnih.gov

Integration with Alanine (B10760859) Metabolism and Pyruvate (B1213749) Pathways

The alanine component of this compound directly links its biosynthesis to central carbon metabolism. Alanine is a non-essential amino acid readily synthesized from pyruvate, a key product of glycolysis. nih.govcreative-proteomics.comsmpdb.ca The enzyme alanine transaminase catalyzes the reversible transfer of an amino group from glutamate (B1630785) to pyruvate, yielding alanine and α-ketoglutarate. wikipedia.org This reaction firmly places the availability of one of the primary precursors of this compound within the flux of glucose metabolism and the citric acid cycle. nih.govsmpdb.canih.gov

The glucose-alanine cycle, a critical process for transporting nitrogen from peripheral tissues like muscle to the liver, further highlights the central role of alanine in metabolism. creative-proteomics.comwikipedia.org In this cycle, pyruvate generated from glycolysis in muscle is transaminated to alanine, which is then transported to the liver for gluconeogenesis. creative-proteomics.comwikipedia.org This constant turnover ensures a systemic pool of alanine that could be available for modification into N-acyl derivatives.

Possible Involvement of Branched-Chain Amino Acid and Keto Acid Metabolism

The 5-methyl-3-oxohexyl moiety of the compound suggests a strong link to the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. mdpi.comnih.gov The catabolism of these essential amino acids initiates with a transamination step to form their respective branched-chain α-keto acids (BCKAs). mdpi.comnih.govphysiology.orgfrontiersin.org

Specifically, the carbon skeleton of the 5-methyl-3-oxohexyl group is structurally reminiscent of intermediates in the degradation pathway of leucine. The breakdown of leucine proceeds through α-ketoisocaproate (KIC), which is then oxidatively decarboxylated to isovaleryl-CoA. Subsequent reactions involving carboxylation, dehydrogenation, and hydration could theoretically lead to the formation of a 5-methyl-3-oxohexyl-CoA intermediate. This activated acyl-CoA could then serve as the donor for the acylation of alanine.

Enzymatic Steps and Catalytic Mechanisms Leading to Formation

The final step in the proposed biosynthesis of this compound would be the formation of an amide bond between the carboxyl group of the 5-methyl-3-oxohexyl moiety (likely as an activated acyl-CoA thioester) and the amino group of alanine. This type of reaction is characteristic of N-acyl amino acid synthases. asm.org

Two primary enzymatic strategies for such a condensation have been described for other N-acyl amino acids:

ATP-Independent Synthesis: This pathway may involve hydrolases like lipases or aminoacylases acting in reverse or N-acyltransferases that utilize an activated acyl donor, such as an acyl-CoA. nih.gov For instance, glycine (B1666218) N-acyltransferase-like enzymes are known to catalyze the formation of amide bonds between acyl-CoAs and glycine. mdpi.com A similar enzyme could potentially utilize 5-methyl-3-oxohexyl-CoA and alanine as substrates.

ATP-Dependent Synthesis: This mechanism involves the activation of the carboxylic acid by ATP, often forming an acyl-adenylate intermediate, followed by nucleophilic attack by the amino group of the amino acid. nih.govfrontiersin.org

The table below summarizes the key precursor molecules and the proposed enzymatic activities involved in the biosynthesis.

| Precursor Molecule | Metabolic Pathway of Origin | Proposed Enzymatic Activity for this compound Formation |

| Alanine | Glycolysis, Pyruvate Metabolism, Glucose-Alanine Cycle | Substrate for N-acyltransferase |

| 5-Methyl-3-oxohexyl-CoA (hypothetical) | Branched-Chain Amino Acid (Leucine) Catabolism | Acyl donor for N-acyltransferase |

Catabolic Pathways and Degradation Products

The breakdown of this compound is likely to proceed through enzymatic pathways that target the amide bond and the carbon skeleton, releasing its constituent parts back into general metabolism.

Theoretical Breakdown Pathways of the Hexyl and Oxo Moieties

Once cleaved from the alanine, the 5-methyl-3-oxohexanoic acid would likely enter a catabolic pathway similar to that of other branched-chain fatty acids. This would probably involve β-oxidation. The presence of the oxo group at the C3 position is significant. A reduction of this ketone to a hydroxyl group would create a β-hydroxy acyl intermediate, a standard substrate for β-oxidation enzymes. Alternatively, the molecule could undergo cleavage reactions targeting the carbon-carbon bonds around the ketone group. The ultimate degradation products would likely be acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. frontiersin.org

Potential Enzymatic Hydrolysis or Oxidation Processes

The primary and most probable catabolic step would be the hydrolysis of the amide bond linking the acyl chain to the alanine. This reaction would release free alanine and 5-methyl-3-oxohexanoic acid. This type of hydrolysis is typically catalyzed by a class of enzymes known as amidohydrolases or acylases. frontiersin.orgwikipedia.org

Specifically, enzymes such as fatty acid amide hydrolase (FAAH) and aminoacylase-1 (ACY1) are known to be involved in the degradation of a wide range of N-acyl amino acids. elifesciences.orgnih.govwestmont.edu These enzymes exhibit broad substrate specificity and could potentially recognize and cleave this compound. nih.gov Following hydrolysis, the liberated L-alanine can be readily utilized for protein synthesis or transaminated back to pyruvate for use in gluconeogenesis or the citric acid cycle. nih.govsmpdb.ca

Oxidative processes could also play a role in the degradation. Oxidative deamination could potentially remove the amino group from the alanine moiety while it is still attached to the acyl chain, though this is considered less likely than initial hydrolysis. More plausibly, oxidative reactions would be involved in the subsequent breakdown of the 5-methyl-3-oxohexanoic acid molecule after its separation from alanine. nih.gov

The table below outlines the potential enzymes and resulting products from the catabolism of this compound.

| Catabolic Process | Potential Enzymes | Degradation Products |

| Amide Bond Hydrolysis | Fatty Acid Amide Hydrolase (FAAH), Aminoacylase (ACY1), other amidohydrolases | L-Alanine, 5-Methyl-3-oxohexanoic acid |

| Acyl Chain Oxidation | β-oxidation pathway enzymes | Acetyl-CoA, Propionyl-CoA |

Interplay with Broader Metabolic Networks

While direct evidence is sparse, the structure of this compound, an N-substituted amino acid and a beta-aminoketone, suggests potential intersections with several core metabolic pathways. fiveable.mehmdb.ca

Connections to Other Amino Acid Metabolism Pathways

The fundamental structure of this compound is derived from alanine, a non-essential amino acid central to numerous metabolic processes. fiveable.me General alanine metabolism involves its synthesis from pyruvate via transamination, a reaction catalyzed by alanine transaminase (ALT). nih.gov This process is a key link between carbohydrate and amino acid metabolism.

Given its structure, the biosynthesis of this compound likely involves the modification of alanine or its precursors. The "5-Methyl-3-oxohexyl" group attached to the nitrogen of alanine suggests a potential conjugation reaction. However, the specific enzymes and substrates involved in this N-substitution are not documented in the available literature.

Metabolomics studies have associated this compound with general "amino acid biosynthesis" pathways, though without specifying the exact nature of this link. oup.com Further research is necessary to elucidate the specific enzymatic reactions that connect this compound to the broader network of amino acid metabolism.

Synthetic Methodologies for N 5 Methyl 3 Oxohexyl Alanine and Analogues

Strategies for N-Alkylation of Alanine (B10760859) and Related Amino Acids

The introduction of an alkyl substituent onto the nitrogen atom of alanine can be achieved through several established methods. The most prominent among these are reductive amination and direct alkylation, each with its own set of advantages and limitations.

Reductive Amination Approaches

Reductive amination is a widely employed and powerful method for the formation of C-N bonds, converting a carbonyl group and an amine into a secondary or tertiary amine. nih.gov In the context of synthesizing N-(5-Methyl-3-oxohexyl)alanine, this would involve the reaction of alanine with 5-methyl-3-oxohexanal (B13203246). nih.govnih.gov The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired N-alkylated amino acid.

The process is typically carried out as a one-pot reaction, which is advantageous for its operational simplicity and reduced waste generation. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity for the imine over the carbonyl starting material. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or nickel is another effective method for the reduction step. nih.gov

Enzymatic approaches using imine reductases (IREDs) offer a green and highly stereoselective alternative for reductive amination. nih.govmanchester.ac.uk These biocatalysts can provide access to specific enantiomers of N-substituted amino acids with high conversion rates and excellent enantioselectivity under mild reaction conditions. nih.govmanchester.ac.uk

Table 1: Proposed Reductive Amination Conditions for this compound This table presents a hypothetical application of common reductive amination methods to the synthesis of the target compound, based on general literature procedures.

| Reagents and Conditions | Description | Potential Advantages | Potential Challenges |

| Alanine, 5-methyl-3-oxohexanal, NaBH(OAc)₃, in Dichloromethane (B109758) (DCM) or Dichloroethane (DCE) | A common and mild reducing agent suitable for a wide range of aldehydes and ketones. | High selectivity for the imine, good functional group tolerance. | Stoichiometric use of the reducing agent. |

| Alanine, 5-methyl-3-oxohexanal, H₂, Pd/C, in Methanol (B129727) or Ethanol | Catalytic hydrogenation is an atom-economical reduction method. | No stoichiometric waste from the reducing agent. | Potential for over-reduction or side reactions depending on the substrate. |

| Alanine, 5-methyl-3-oxohexanal, Imine Reductase (IRED), Cofactor (e.g., NADPH), Buffer | Biocatalytic approach offering high stereoselectivity. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, potential for substrate inhibition. |

Direct Alkylation Methods

Direct N-alkylation of alanine involves the reaction of the amino acid with an alkylating agent, such as a 5-methyl-3-oxohexyl halide or sulfonate. This method, in principle, offers a straightforward route to the desired product. However, it is often plagued by a lack of selectivity, leading to the formation of mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. nih.gov

To overcome these selectivity issues, catalytic methods have been developed. For instance, the direct N-alkylation of unprotected α-amino acids with alcohols, catalyzed by ruthenium or iron complexes, has been reported as a highly selective and atom-economical approach. nih.gov This "borrowing hydrogen" strategy involves the in situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes reductive amination with the amino acid. nih.gov This method produces water as the only byproduct, simplifying purification. nih.gov

Another approach involves the use of protecting groups on the nitrogen atom to control the extent of alkylation. However, this adds extra steps for protection and deprotection to the synthetic sequence. researchgate.net Phase-transfer catalysis has also been employed for the asymmetric alkylation of glycine (B1666218) Schiff bases with racemic secondary alkyl halides, offering a pathway to β-branched α-amino acids with good stereocontrol. nih.gov

Table 2: Proposed Direct Alkylation Strategies for this compound This table outlines hypothetical direct alkylation routes based on general methodologies found in the literature.

| Reagents and Conditions | Description | Potential Advantages | Potential Challenges |

| Alanine, 5-methyl-3-oxohexyl bromide, Base (e.g., K₂CO₃), in a polar solvent | A classical Sₙ2 reaction. | Simple setup. | Poor selectivity (mono- vs. di-alkylation), potential for racemization. |

| Alanine, 5-methyl-3-oxohexanol, Ru or Fe catalyst, Heat | Catalytic "borrowing hydrogen" methodology. | High selectivity for mono-alkylation, atom-economical, water as the only byproduct. | Requires a specific catalyst, may require elevated temperatures. |

| Protected Alanine (e.g., Boc-Ala-OR), 5-methyl-3-oxohexyl iodide, Base (e.g., NaH) | Alkylation of a protected amino acid derivative. | Better control over the reaction. | Requires additional protection and deprotection steps. |

Challenges in Stereo- and Regioselective Synthesis

The synthesis of a molecule with multiple functional groups and stereocenters like this compound is inherently complex. Key challenges lie in controlling the chirality at the alanine center and achieving selective reactions on the hexyl chain.

Control of Chirality at the Alanine Center

Maintaining the stereochemical integrity of the chiral center in alanine is a critical aspect of the synthesis. The α-proton of amino acids is susceptible to racemization, especially under basic conditions or at elevated temperatures, which are sometimes required for N-alkylation reactions. researchgate.net

In reductive amination, if a chiral reducing agent or catalyst is not used, the reaction of an achiral imine will result in a racemic mixture of the product. However, starting with a chiral amino acid like L- or D-alanine can often lead to the desired stereoisomer, provided the reaction conditions are mild enough to prevent racemization. nih.gov Biocatalytic methods using stereoselective enzymes like IREDs or transaminases are particularly advantageous for ensuring high enantiopurity. nih.govmdpi.com

For direct alkylation methods, the choice of reaction conditions is crucial. The use of strong bases can readily lead to epimerization. Catalytic methods that operate under neutral or mildly acidic conditions are therefore preferred to preserve the optical purity of the starting amino acid. nih.gov

Selective Functionalization of the Hexyl Chain

The hexyl chain of this compound contains a ketone functional group. This group presents a challenge for regioselectivity, as it can potentially react under the conditions used for N-alkylation. For example, during reductive amination, the ketone on the 5-methyl-3-oxohexanal could also be reduced by the reducing agent. This necessitates the use of chemoselective reducing agents that preferentially reduce the imine over the ketone. nih.gov

Furthermore, the presence of the ketone and the methyl branch introduces additional stereocenters if the starting aldehyde is racemic. Controlling the stereochemistry of these centers during the synthesis adds another layer of complexity.

In reactions involving the functionalization of the pre-formed this compound, the ketone provides a handle for further chemical modifications. However, reactions targeting other parts of the hexyl chain would require careful selection of reagents and conditions to avoid interference from the ketone. For instance, selective reduction of the ketone or its conversion to other functional groups would need to be performed without affecting the amino acid moiety.

Development of Laboratory-Scale Synthetic Protocols

A typical laboratory-scale synthesis would likely involve the reaction of L-alanine (or D-alanine for the other enantiomer) with 5-methyl-3-oxohexanal. To minimize side reactions, a mild and selective reducing agent like sodium triacetoxyborohydride would be a suitable choice. The reaction would likely be carried out in a chlorinated solvent like dichloromethane or 1,2-dichloroethane (B1671644) at room temperature.

The protocol would involve dissolving the alanine and the aldehyde in the solvent, followed by the portion-wise addition of the reducing agent. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched, and the product would be isolated and purified using standard techniques like extraction and column chromatography. Characterization of the final product would be performed using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The development of such a protocol would require careful optimization of reaction parameters, including the stoichiometry of the reactants, the concentration, the temperature, and the reaction time, to maximize the yield and purity of the desired this compound.

Optimization of Reaction Conditions and Yields

The efficient synthesis of N-substituted amino acids like this compound often relies on the careful management of reaction parameters to maximize yield and minimize side reactions. Key strategies in the synthesis of related N-methyl amino acids involve the use of 5-oxazolidinones as intermediates. researchgate.net This approach, however, can sometimes lead to a mixture of N-methylated and non-methylated amino acids, highlighting the need for optimization. researchgate.net

For instance, in the synthesis of N-methyl amino acids, the choice of reducing agent and reaction conditions for the reductive cleavage of the oxazolidinone ring is critical. It has been demonstrated that certain conditions can lead to incomplete reactions or the formation of impurities, especially for amino acids with functionalized side chains. researchgate.net To address this, alternative reductive cleavage conditions have been explored to obtain the desired N-methylated products without trace impurities. researchgate.net

In analogous synthetic procedures, such as those for intermediates used in the synthesis of complex molecules, reaction conditions are meticulously controlled. For example, in a multi-step synthesis, the coupling of a carboxylic acid with an amine is a common step. The choice of coupling agent, solvent, and temperature can significantly impact the yield. In one instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in N,N-dimethylformamide (DMF) at room temperature for several hours resulted in a high yield of the desired amide product. google.com Specifically, a reaction stirred for 6 hours yielded 81% of the product, while another reaction proceeding for 2 hours yielded 91.30%. google.com

The optimization process often involves screening different solvents, bases, and reaction times. For example, the deprotection of a Fmoc (Fluorenylmethyloxycarbonyl) group is typically achieved using a solution of piperidine (B6355638) in DMF. google.com The concentration of piperidine and the reaction time are optimized to ensure complete deprotection without affecting other sensitive functional groups in the molecule. In one case, a 20% (v/v) solution of piperidine in DMF at room temperature for 1 hour was found to be effective. google.com

The table below summarizes optimized reaction conditions and corresponding yields for steps analogous to the synthesis of this compound, based on reported findings for similar compounds.

Table 1: Optimization of Reaction Conditions and Yields for Analogous Syntheses

| Step | Reactants | Reagents & Solvents | Reaction Conditions | Yield |

|---|---|---|---|---|

| Amide Coupling | Carboxylic Acid, Amine | HATU, DIPEA, DMF | Room Temperature, 2 hours | 91.30% google.com |

| Amide Coupling | Carboxylic Acid, Amine | HATU, DIPEA, DMF | Room Temperature, 6 hours | 81% google.com |

| Succinylation | Amine, Succinic Anhydride | DIPEA, DMF | Room Temperature, 12 hours | 64% google.com |

Purification Techniques for Synthetic Intermediates and Final Products

The purification of intermediates and the final this compound product is crucial for obtaining a compound of high purity. A variety of chromatographic techniques are employed for this purpose, chosen based on the properties of the compound to be purified.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating and purifying compounds from complex reaction mixtures. In the synthesis of intermediates for complex molecules, preparative liquid chromatography was used to purify the product after removing the solvent under high vacuum. google.com This method is particularly useful for separating compounds with similar polarities.

Column Chromatography: Gravity column chromatography and flash column chromatography are widely used for the purification of synthetic intermediates on both small and large scales. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) is optimized to achieve the best separation. For instance, in the purification of a synthetic intermediate, column chromatography was employed to yield the final product. google.com

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. researchgate.net It provides a quick and simple way to assess the purity of fractions collected during chromatography.

Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, gas chromatography is a high-resolution separation technique. researchgate.net In some cases, GC is used to determine the chemical purity of a final product. researchgate.net For instance, the purity of a synthesized compound was analyzed by GC, which showed a homogeneity index of 98.5%. researchgate.net Derivatization is often necessary for non-volatile compounds like amino acids to make them suitable for GC analysis. wiley.com

Chiral Chromatography: When dealing with chiral molecules like this compound, which has a stereocenter at the alpha-carbon of the alanine moiety, chiral chromatography is necessary to separate enantiomers. nih.govplantaedb.com Chiral HPLC, using a chiral stationary phase, can be used to determine the optical purity of the synthesized compound. researchgate.net

The table below outlines various purification techniques and their applications in the context of synthesizing N-substituted amino acids and their intermediates.

Table 2: Purification Techniques and Their Applications

| Technique | Application | Example |

|---|---|---|

| Preparative HPLC | Purification of final products and key intermediates. | Purification of a synthetic intermediate yielded 278 mg (64% yield). google.com |

| Column Chromatography | Large-scale purification of intermediates. | Used to obtain 7.32 g of a compound with a yield of 59.54%. google.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and solvent system optimization. | Generally used in organic synthesis to track reaction progress. researchgate.net |

| Gas Chromatography (GC) | Purity analysis of volatile compounds. | Determined a chemical purity of 97% for a synthesized compound. researchgate.net |

Biochemical and Biological Investigation of N 5 Methyl 3 Oxohexyl Alanine Preclinical and in Vitro Focus

Role as a Potential Biomarker Candidate in Disease Models

The investigation of endogenous metabolites as biomarkers for disease diagnosis and progression is a burgeoning field in medical research. Among the vast array of small molecules, N-(5-Methyl-3-oxohexyl)alanine has emerged as a compound of interest in preclinical studies, particularly in the context of metabolic disorders.

Association with Metabolic Perturbations in In Vivo Preclinical Studies (e.g., animal models of inflammation, dietary intervention)

Recent preclinical research has highlighted a significant association between this compound and metabolic disturbances induced by dietary changes. In a study involving untargeted serum metabolomics in mice, the levels of this compound were found to be significantly elevated in animals fed a high-fat diet (HFD) compared to those on a normal diet. This alteration was observed alongside classic indicators of metabolic stress, such as weight gain and insulin (B600854) resistance, suggesting a potential link between this N-acyl amino acid and the pathophysiological changes that accompany diet-induced obesity. The increase in this compound in the HFD group points towards its involvement in the metabolic reprogramming that occurs in response to excessive fat intake.

While direct studies linking this compound to inflammation models are limited, the broader class of N-acyl amino acids (NAAAs) has been implicated in inflammatory processes. Given that chronic low-grade inflammation is a hallmark of obesity and metabolic syndrome, the elevation of this compound in a diet-induced obesity model may reflect an underlying inflammatory state. Further research in specific preclinical models of inflammation is warranted to explore this connection more directly.

Discriminatory Potential in Biological Sample Analysis

The same preclinical study that identified the elevation of this compound in response to a high-fat diet also underscores its potential as a discriminatory biomarker. In the analysis of serum samples, this compound was one of the metabolites that could effectively differentiate between the metabolic profiles of mice on a high-fat diet and those on a normal diet. Its significant fold change between the experimental groups suggests a robust response to the dietary intervention, a key characteristic of a useful biomarker.

The ability to distinguish between metabolic states using biological samples is crucial for the development of diagnostic and prognostic tools. The clear separation of the high-fat diet group based on the levels of metabolites including this compound indicates its potential utility in a panel of biomarkers for assessing metabolic health and the impact of dietary habits.

Interactive Data Table: Preclinical Findings for this compound

| Study Type | Animal Model | Intervention | Biological Sample | Key Finding |

| Untargeted Metabolomics | Mouse (C57BL/6) | High-Fat Diet | Serum | Significantly increased levels of this compound in the high-fat diet group compared to the normal diet group. |

In Vitro Biochemical Activity

The biochemical behavior of this compound at the cellular and enzymatic level is an area of active investigation. While direct experimental data for this specific molecule is scarce, insights can be drawn from the broader family of N-acyl amino acids.

Enzyme Substrate or Inhibitor Studies (e.g., amino acid ligases, peptidases)

There is currently no direct evidence from in vitro studies specifically identifying this compound as a substrate or inhibitor for particular enzymes like amino acid ligases or peptidases. However, the metabolism of the broader class of N-acyl amino acids is known to be regulated by several enzymes. For instance, fatty acid amide hydrolase (FAAH) and peptidase M20 domain-containing 1 (PM20D1) are two key enzymes involved in the hydrolysis and synthesis of various NAAAs. elifesciences.org It is plausible that this compound could be a substrate for one of these or a related hydrolase, leading to its degradation. Conversely, its synthesis would likely involve an N-acyltransferase or a ligase that catalyzes the conjugation of 5-methyl-3-oxohexanoic acid (or its activated form) with alanine (B10760859). Further enzymatic assays are required to determine the specific enzymes that interact with this compound and to characterize the kinetics of these interactions.

Cellular Uptake and Transport Mechanisms in Cell Culture Systems

Specific studies on the cellular uptake and transport of this compound in cell culture systems have not yet been reported. However, as a derivative of alanine, its transport into cells could potentially be mediated by known amino acid transporters. Alanine itself is transported by several systems, including System A and System ASC. nih.gov The addition of the N-acyl chain, which increases the lipophilicity of the molecule, may also allow for passive diffusion across the cell membrane or facilitate interaction with transporters that handle lipidated molecules. Studies on other acylated biomolecules have shown that the length and saturation of the fatty acid chain can significantly influence cellular uptake. acs.org Therefore, it is hypothesized that this compound may utilize both protein-mediated transport and passive diffusion to enter cells, a characteristic that would be important to verify through in vitro transport assays using various cell lines.

Interactions with Biological Pathways at the Molecular Level

While the direct molecular interactions of this compound are not yet elucidated, its structure as an N-acyl amino acid suggests potential involvement in several key biological pathways. The broader NAAA family is recognized for its role in cellular signaling and metabolism. mdpi.comnih.gov

NAAAs are structurally similar to endocannabinoids and have been shown to interact with various receptors and ion channels. pnas.org Some NAAAs can modulate inflammatory pathways and energy homeostasis. mdpi.com For example, certain N-acyl amino acids can act as mitochondrial uncouplers, a process that dissipates the proton gradient in mitochondria to produce heat instead of ATP, thereby influencing energy expenditure. nih.gov Given its elevation in a diet-induced obesity model, it is conceivable that this compound could play a role in pathways related to lipid metabolism, insulin signaling, or the inflammatory response associated with metabolic stress. Future research should focus on identifying the specific protein targets and signaling cascades that are modulated by this compound to understand its precise molecular function.

Receptor Binding or Ligand Activity Studies (if applicable)

Currently, there are no specific studies available that have investigated the receptor binding profile or direct ligand activity of this compound. The Human Metabolome Database (HMDB) entry for this compound does not list any known physiological effects. hmdb.ca However, the broader family of N-acyl amino acids, to which this compound belongs, has been shown to interact with various receptors. mdpi.comnih.gov

N-acyl amides, a superclass that includes NAAAs, are involved in cell-to-cell communication and can interact with transient receptor potential (TRP) channels and G-protein coupled receptors (GPCRs). wikipedia.org For instance, N-arachidonoyl-ethanolamine (anandamide) is a well-known agonist for cannabinoid receptors CB1 and CB2, as well as GPR55. nih.gov Other N-acyl neurotransmitter conjugates, such as N-arachidonoyl dopamine (B1211576) (NA-DA) and N-oleoyl dopamine (NO-DA), act as agonists at the TRPV1 channel. nih.gov While N-arachidonoyl alanine (NA-Ala) itself has shown weak activity in some assays, the potential for other N-acyl alanines to interact with various receptors remains an area for investigation. nih.gov The structural characteristics of this compound, featuring both a fatty acyl group and an amino acid moiety, suggest that it could potentially interact with receptors that recognize endogenous lipid signaling molecules.

Table 1: Examples of Receptor Activity for Structurally Related N-Acyl Amino Acids

| Compound Class | Specific Compound Example | Receptor Target(s) | Observed Activity |

|---|---|---|---|

| N-Acyl Ethanolamines | N-arachidonoyl-ethanolamine (Anandamide) | CB1, CB2, GPR55 | Agonist nih.gov |

| N-Acyl Neurotransmitters | N-arachidonoyl dopamine (NA-DA) | TRPV1 | Agonist nih.gov |

| N-Acyl Neurotransmitters | N-oleoyl dopamine (NO-DA) | TRPV1 | Agonist nih.gov |

Modulation of Cellular Processes in Non-Human Cell Lines

Direct studies on the modulation of cellular processes in non-human cell lines by this compound are not currently available in the scientific literature. However, research on related N-acyl amino acids and beta-amino ketones indicates a potential for biological activity.

Several N-acyl alanines have demonstrated anti-proliferative effects in vitro. mdpi.com Furthermore, N-acyl alanines have shown activity in functional assays using the murine macrophage-like cell line, RAW 264.7, suggesting a potential role in modulating inflammatory responses, though the specific mechanisms have not been elucidated. nih.gov The broader class of N-acyl amino acids has been implicated in a variety of cellular functions, including cell migration and inflammation. wikipedia.org

The beta-amino ketone structural motif present in this compound is found in various compounds with demonstrated biological effects in non-human cell lines. For example, synthetic beta-amino ketones have been evaluated for their antiplasmodial activity against Plasmodium falciparum and have shown potential as drug prototypes. nih.gov Other studies have explored beta-amino ketones for their antidiabetic activities. researchgate.net A study on a newly synthesized β-amino-α,β-unsaturated ketone derivative of β-himachalene involved molecular docking against Acetylcholinesterase and Cytochrome P450 3A4, indicating the potential for this class of compounds to interact with key enzymes. biointerfaceresearch.com In a study on a human neuroblastoma cell line (SH-SY5Y), citrinin, a mycotoxin, induced apoptosis and cell cycle arrest. mdpi.com While these examples are from structurally diverse molecules that share the beta-amino ketone feature, they highlight the potential for this chemical class to modulate fundamental cellular processes.

Table 2: Examples of Cellular Modulation by Structurally Related Compound Classes in Non-Human Cell Lines

| Compound Class | Cell Line | Observed Effect(s) |

|---|---|---|

| N-Acyl Alanines | General in vitro | Anti-proliferative effects mdpi.com |

| N-Acyl Alanines | RAW 264.7 (murine macrophage-like) | Activity in functional assays related to inflammation nih.gov |

| Beta-Amino Ketones | Plasmodium falciparum | Antiplasmodial activity nih.gov |

Structural Activity Relationship Sar Studies and Derivative Design

Analysis of Structural Features Influencing Biological or Biochemical Properties

The biological profile of N-(5-Methyl-3-oxohexyl)alanine is dictated by the interplay of its core structural components: the alanine (B10760859) head group, the amide linkage, and the branched ketone side chain.

The amino acid portion of NAAAs is crucial for molecular recognition and biological function. Studies on various NAAAs have demonstrated that the identity of the amino acid head group significantly influences their biological activity. wikipedia.orgnomuraresearchgroup.com For instance, N-acyl alanines have been noted for their antiproliferative effects in vitro. mdpi.com The nature of the amino acid, including its size, charge, and stereochemistry, can determine the compound's interaction with specific receptors and enzymes. mdpi.comnih.gov In the context of this compound, the alanine moiety provides a neutral, small amino acid head group. Research on other NAAAs suggests that neutral amino acid head groups are a key characteristic for certain biological activities, such as the stimulation of mitochondrial respiration. wikipedia.org The chirality of the alanine (L- or D-form) can also be a critical determinant of activity, as demonstrated in studies with other N-acyl amino acid conjugates where different stereoisomers exhibited varied effects. diva-portal.org

The 5-methyl-3-oxohexyl side chain confers several key features that are likely to modulate the compound's activity. This includes its length, branching, and the presence of a ketone functional group.

The length and degree of unsaturation of the acyl chain in NAAAs are known to be critical for their biological effects. wikipedia.orgnomuraresearchgroup.com For example, medium-chain, unsaturated fatty acyl chains are often associated with the ability of NAAAs to act as chemical uncouplers. wikipedia.org The 5-methyl-3-oxohexyl group is a relatively short, branched-chain fatty acid derivative. Branched-chain fatty acids (BCFAs) themselves are recognized as bioactive molecules with roles in various physiological processes, including anti-inflammatory and metabolic-regulating effects. acs.orgoup.com The methyl branch at the 5-position can influence the molecule's conformation and its ability to fit into binding pockets of target proteins.

The ketone group at the 3-position is a particularly important feature. The α-ketoamide motif (a ketone adjacent to an amide) is recognized as a "privileged" structure in medicinal chemistry, often used to design enzyme inhibitors. acs.org The ketone's electrophilic carbon can potentially engage in reversible covalent interactions with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes like hydrolases or transferases. acs.orgnih.gov In studies of α-ketoamides as inhibitors of the phospholipase A and acyltransferase (PLAAT) family, the position of the ketone was found to be essential for activity. nih.govacs.org Specifically, α-ketoamides were active, whereas related β-ketoamides were not, highlighting the critical placement of the carbonyl group relative to the amide bond. nih.gov This suggests that the 3-oxo position in this compound is a key determinant of its potential biochemical interactions.

Importance of the Alanine Moiety for Recognition

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound would logically focus on systematically modifying its three main components: the amino acid backbone, the alkyl chain, and the ketone functional group. The synthesis of such analogs can be achieved through various methods, including enzymatic and chemical approaches. researchgate.netnih.govresearchgate.net

Systematic modification of the alanine residue would be a primary strategy to probe its role in molecular recognition. This could involve:

Varying the Amino Acid: Replacing alanine with other amino acids (e.g., glycine (B1666218), valine, leucine (B10760876), phenylalanine) to investigate the effects of different side chain sizes, polarities, and aromaticity on activity. scielo.org.mx

Altering Stereochemistry: Synthesizing the corresponding D-alanine analog to determine if the biological activity is stereospecific. diva-portal.org

Modifying the Carboxylate: Esterification of the carboxylic acid group to produce methyl or ethyl esters, which would neutralize the negative charge and increase lipophilicity, potentially altering cell permeability and target interactions. mdpi.com

Illustrative Table of Potential Amino Acid Backbone Modifications Disclaimer: The following table is illustrative and based on general principles of NAAA analog design. Specific activity data for this compound derivatives is not available in the reviewed literature.

| Analog Name | Modification | Anticipated Change in Property |

|---|---|---|

| N-(5-Methyl-3-oxohexyl)glycine | Alanine → Glycine | Increased flexibility, loss of methyl side chain |

| N-(5-Methyl-3-oxohexyl)valine | Alanine → Valine | Increased steric bulk at the α-carbon |

| N-(5-Methyl-3-oxohexyl)phenylalanine | Alanine → Phenylalanine | Introduction of an aromatic ring |

| Methyl N-(5-Methyl-3-oxohexyl)alaninate | Esterification of carboxylate | Increased lipophilicity, loss of negative charge |

Modifying the 5-methyl-3-oxohexyl side chain would explore the structural requirements for optimal interaction with biological targets. Key alterations could include:

Varying Chain Length: Synthesizing analogs with shorter or longer alkyl chains (e.g., N-(3-oxopentanoyl)alanine, N-(6-methyl-3-oxoheptanoyl)alanine) to determine the optimal length for activity. nih.gov

Removing or Shifting the Methyl Branch: Creating the unbranched analog (N-(3-oxohexyl)alanine) or moving the methyl group to other positions (e.g., 2-, 4-methyl) to assess the importance of the branch for binding.

Modifying the Ketone Group: Reducing the ketone to a hydroxyl group (N-(5-methyl-3-hydroxyhexyl)alanine) would test the hypothesis that the carbonyl is essential for activity. nih.govacs.org Conversely, the ketone could be replaced with other functional groups to probe the electronic and steric requirements at this position.

Modifications of the Amino Acid Backbone

In Vitro Characterization of Designed Derivatives

Once synthesized, the designed derivatives of this compound would be subjected to a battery of in vitro assays to characterize their biological and biochemical properties. The choice of assays would depend on the hypothesized function of the parent compound. Based on the activities of related NAAAs and keto-amides, these could include:

Enzyme Inhibition Assays: Testing the analogs for inhibitory activity against relevant enzymes, such as fatty acid amide hydrolase (FAAH), phospholipases, or other hydrolases and acyltransferases. nih.govpnas.org

Receptor Binding Assays: Evaluating the ability of the compounds to bind to known NAAA receptors, such as G-protein coupled receptors. wikipedia.org

Cell-Based Functional Assays: Assessing the effects of the analogs on cellular processes like mitochondrial respiration, cell proliferation, or inflammatory responses in relevant cell lines (e.g., macrophages, cancer cell lines). wikipedia.orgmdpi.com

The results of these in vitro tests would provide crucial data for building a comprehensive SAR model for this class of compounds, guiding the design of more potent and selective molecules for further investigation.

Illustrative Table of Alkyl Chain Modifications and In Vitro Characterization Disclaimer: The following table is illustrative and based on general principles of NAAA analog design and testing. Specific activity data for this compound derivatives is not available in the reviewed literature.

| Analog Name | Modification | Potential In Vitro Assay | Hypothesized Outcome |

|---|---|---|---|

| N-(3-oxohexyl)alanine | Removal of methyl branch | Enzyme Inhibition (e.g., PLAAT) | Altered potency or selectivity |

| N-(5-methyl-3-hydroxyhexyl)alanine | Reduction of ketone to alcohol | Enzyme Inhibition (e.g., PLAAT) | Loss of activity if ketone is essential |

| N-(3-oxooctanoyl)alanine | Increased chain length | Mitochondrial Respiration Assay | Potentially altered uncoupling activity |

| N-(2-Methyl-3-oxohexyl)alanine | Shift of methyl branch position | Receptor Binding Assay | Change in binding affinity |

Comparative Biochemical Profiling

Comparative biochemical profiling is the systematic screening of a parent compound and its derivatives against a panel of biological targets, such as enzymes or receptors, to determine their activity and selectivity. This process is crucial for identifying the primary mechanism of action and potential off-target effects.

For this compound, a profiling study would begin with its synthesis and the creation of a library of analogs. Modifications would target the three main regions of the molecule:

The Alanine Core: The stereochemistry of the alanine moiety (L- or D-form) is a critical factor, as biological systems are highly stereoselective. acs.org Derivatives could include replacing alanine with other amino acids (e.g., glycine, valine) to probe the importance of the methyl side chain.

The Hexyl Chain: The length and branching of the N-alkyl chain could be altered. For example, analogs could be synthesized with shorter (e.g., N-(3-oxopentyl)alanine) or longer chains, or with the methyl group at a different position, to assess the impact on lipophilicity and steric bulk.

The Keto Group: The carbonyl group at the 3-position is a key feature. It could be reduced to a hydroxyl group to see if the hydrogen-bonding capability is important, or moved to a different position on the chain to understand its role in target binding.

These compounds would then be tested in a variety of assays. Given its structure as an amino acid derivative, relevant targets might include amino acid transporters, metabolic enzymes like alanine dehydrogenase, or receptors that bind amino acid-like ligands. mdpi.comnih.govwiley.com The results would allow researchers to compare the potency (e.g., IC₅₀ or EC₅₀ values) of each derivative against different targets, revealing which structural features are critical for activity and selectivity.

While specific experimental data for this compound is not available, computational tools can predict some of its properties. The table below shows predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which would form part of a comprehensive biochemical profile. plantaedb.com

| Property | Predicted Value | Probability |

| Human Intestinal Absorption | + | 84.56% |

| Caco-2 Permeability | + | 64.90% |

| Blood Brain Barrier | + | 57.50% |

| Human Oral Bioavailability | + | 55.71% |

| P-glycoprotein Substrate | - | 85.28% |

| CYP2C9 Substrate | + | 61.53% |

| CYP3A4 Substrate | - | 67.24% |

Data sourced from computational predictions. plantaedb.com

Assessment of Structure-Function Correlations

The assessment of structure-function correlations involves analyzing the data from biochemical profiling to build a coherent model of how specific molecular features relate to biological function. This goes beyond simple activity, seeking to understand the underlying physicochemical and structural reasons for the observed effects. nih.gov

For this compound and its derivatives, this assessment would focus on several key relationships:

Lipophilicity and Permeability: By correlating changes in the alkyl chain (e.g., length, branching) with cell permeability assays (like the Caco-2 assay), a quantitative structure-property relationship (QSPR) could be established. For instance, increasing the chain length might enhance membrane permeability up to a point, after which insolubility or other factors could become limiting.

Stereochemistry and Target Binding: Comparing the activity of the L- and D-alanine enantiomers would be a critical first step. A significant difference in activity would strongly suggest a specific, chiral binding pocket in the biological target, a common feature in enzymes and receptors that have evolved to interact with natural L-amino acids. acs.org

Hydrogen Bonding and Potency: The presence of the keto group, the amine, and the carboxylic acid provides multiple sites for hydrogen bonding. nih.gov By modifying these groups (e.g., reducing the ketone to an alcohol, esterifying the carboxylic acid), their individual contributions to binding affinity and, consequently, biological activity can be determined. If reducing the ketone to a hydroxyl group abolishes activity, it would indicate the carbonyl oxygen is a critical hydrogen bond acceptor.

Conformational Flexibility: The seven rotatable bonds in this compound give it considerable conformational flexibility. plantaedb.com Introducing cyclic constraints or more rigid structures into the hexyl chain could lock the molecule into a specific conformation. Testing these rigid analogs would help to identify the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target.

Through this iterative process of design, synthesis, and testing, a detailed understanding of the structure-function correlations for the this compound scaffold can be built. This knowledge is essential for optimizing the compound into a potent and selective lead for potential therapeutic applications.

Advanced Analytical Methodologies for N 5 Methyl 3 Oxohexyl Alanine Detection and Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of N-(5-Methyl-3-oxohexyl)alanine, offering unparalleled sensitivity and selectivity. When coupled with chromatographic separation techniques, MS allows for the robust detection and quantification of the analyte in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS setup, the compound is first separated from other components in a sample on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio is measured.

For quantitative analysis, a calibration curve is often constructed using standards of known concentrations. This allows for the accurate determination of the amount of this compound in an unknown sample. The choice of ionization source, such as electrospray ionization (ESI), is critical for achieving optimal sensitivity.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (MRM) | Precursor Ion > Product Ion (Specific m/z values) |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) provides another robust method for the analysis of this compound. However, due to the compound's polarity and low volatility, derivatization is typically required prior to analysis. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC separation.

Common derivatization strategies include silylation, which introduces a trimethylsilyl (B98337) (TMS) group. This process effectively masks the polar functional groups of the molecule, enhancing its chromatographic performance and producing characteristic mass spectra that aid in identification.

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of this compound. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of the elemental composition of the molecule. This capability is invaluable for confirming the identity of the compound and for distinguishing it from other molecules with similar nominal masses.

Furthermore, HRMS can be used to perform detailed fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and accurately measuring the masses of the resulting fragment ions, it is possible to deduce the structural components of the molecule, providing a high degree of confidence in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete picture of its connectivity and three-dimensional structure.

1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of this compound. ¹H NMR provides information about the number and types of hydrogen atoms present, while ¹³C NMR reveals the carbon skeleton of the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. For instance, COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This collective data allows for the definitive assignment of all proton and carbon signals in the molecule's spectrum.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Alanine (B10760859) α-CH | ~3.8 | ~55 |

| Alanine β-CH₃ | ~1.4 | ~18 |

| N-CH₂ | ~3.2 | ~50 |

| C2-CH₂ | ~2.8 | ~45 |

| C4-CH₂ | ~2.5 | ~48 |

| C5-CH | ~2.2 | ~35 |

| C5-CH₃ | ~0.9 | ~22 |

| C6-CH₃ | ~0.9 | ~22 |

| C3-C=O | - | ~210 |

| Alanine C=O | - | ~175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Applications in Purity Assessment and Stereochemical Assignment

Beyond structural elucidation, NMR spectroscopy is a powerful method for assessing the purity of this compound samples. The presence of impurities can often be detected by the appearance of extra signals in the NMR spectrum. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.

Furthermore, specialized NMR techniques, such as those employing chiral shift reagents or the formation of diastereomeric derivatives, can be used to determine the stereochemical configuration of the molecule. This is particularly important as this compound possesses chiral centers, and different stereoisomers may exhibit distinct properties.

Sample Preparation and Matrix Effects in Biological Sample Analysis

Extraction Protocols for Different Biofluids and Tissues

The choice of extraction protocol for this compound is dictated by the specific biofluid or tissue being analyzed, as each presents a unique set of challenges in terms of composition and potential interferents.

Plasma/Serum: A common method for the extraction of metabolites from plasma involves protein precipitation with a cold organic solvent. nih.gov In a metabolomics study that identified this compound, plasma aliquots (80 μL) were treated with three volumes of cold methanol (B129727) and incubated for one hour at -20°C. nih.gov This procedure effectively denatures and precipitates the majority of proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly analyzed or subjected to further clean-up steps.

Bronchoalveolar Lavage (BAL) Fluid: The analysis of BAL fluid for metabolites like this compound requires steps to remove cellular debris and microorganisms. A typical protocol involves centrifugation of the BAL fluid at a low speed (e.g., 1000 rpm) to pellet the eukaryotic cells. The subsequent supernatant is then subjected to a high-speed centrifugation (e.g., 15,000 rpm) to pellet any bacterial components. nih.gov The final supernatant, which contains the soluble metabolites, can then be used for analysis. nih.gov

Urine: Urine is a complex matrix that often requires significant clean-up to minimize matrix effects. chromatographyonline.com While direct "dilute-and-shoot" methods exist, they can be prone to significant matrix interference. researchgate.net Solid-phase extraction (SPE) is a more robust technique for urine samples. For compounds with amine functionalities like this compound, mixed-mode cation exchange (MCX) cartridges can be particularly effective. These cartridges can retain the analyte of interest while allowing for the washing away of many interfering compounds. Automated SPE systems can enhance the reproducibility and throughput of this process. researchgate.net

Tissues: The extraction of metabolites from solid tissues first requires homogenization to break down the cellular structure. This is typically followed by a liquid-liquid extraction or a solid-phase extraction procedure to isolate the analytes from the complex tissue matrix. The specific solvents and phases used will depend on the polarity of the target analyte and the nature of the tissue.

Table 1: Summary of Extraction Protocols for this compound in Biological Samples

| Biological Matrix | Extraction Technique | Key Protocol Steps | Primary Purpose | Reference(s) |

| Plasma | Protein Precipitation | Addition of cold methanol (3:1 v/v), incubation at -20°C, centrifugation. | To remove proteins that can interfere with analysis and clog analytical columns. | nih.gov |

| Bronchoalveolar Lavage (BAL) Fluid | Centrifugation | Low-speed centrifugation to remove eukaryotic cells, followed by high-speed centrifugation to remove bacteria. | To separate soluble metabolites from cellular and microbial components. | nih.gov |

| Urine | Solid-Phase Extraction (SPE) | Use of mixed-mode cation exchange (MCX) cartridges to retain the analyte while washing away interferents. | To concentrate the analyte and remove a wide range of interfering substances. | researchgate.netresearchgate.net |

| Tissues | Homogenization & LLE/SPE | Mechanical disruption of tissue, followed by extraction with appropriate solvents or SPE cartridges. | To release intracellular metabolites and separate them from the bulk tissue matrix. | nih.gov |

Derivatization Techniques for Enhanced Volatility or Ionization

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a compound like this compound, which contains both a secondary amine and a ketone functional group, derivatization can be employed to enhance its detectability by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Targeting the Ketone Group: The ketone functional group can be targeted to improve ionization efficiency in LC-MS. One such approach is derivatization with p-toluenesulfonylhydrazine (TSH). This reaction forms a TSH-hydrazone, which is more readily ionized by electrospray ionization (ESI) and can be detected with high sensitivity. acs.org This method also provides a predictable fragmentation pattern, which can aid in the identification of unknown ketones in a sample. acs.org

Targeting the Amine Group: The secondary amine group can be targeted to improve chromatographic behavior and mass spectrometric detection. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are commonly used for the derivatization of amino acids and amines. researchgate.net The resulting derivative often exhibits enhanced ionization efficiency.

Combined Derivatization: For GC-MS analysis, it is often necessary to derivatize both the amine and carboxylic acid groups (if present in a hydrolyzed form of the parent compound) to increase volatility. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used for this purpose. However, it is important to note that the presence of sugars and other matrix components can impact the efficiency of silylation reactions.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reagent | Analytical Technique | Purpose of Derivatization | Reference(s) |

| Ketone | p-toluenesulfonylhydrazine (TSH) | LC-MS | Enhanced ionization efficiency and predictable fragmentation. | acs.org |

| Secondary Amine | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | LC-MS | Improved ionization and chromatographic properties. | researchgate.net |

| Amine & Carboxylic Acid | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increased volatility for gas chromatography. | researchgate.net |

Future Research Directions and Translational Perspectives

Elucidation of Unidentified Biological Roles

A primary avenue for future research is the comprehensive investigation of the biological roles of N-(5-Methyl-3-oxohexyl)alanine. NAAAs are known to be involved in a wide array of physiological processes, acting as signaling molecules in metabolic homeostasis, inflammation, and neurotransmission. wikipedia.org

Discovery of Novel Enzyme Systems Interacting with the Compound

The biosynthesis and degradation of NAAAs are controlled by specific enzymes. elifesciences.org A key area of future work will be to identify the enzyme systems that interact with this compound. Enzymes such as N-acyl amino acid synthases (NASs) and fatty acid amide hydrolase (FAAH) are known to be involved in the metabolism of other NAAAs. elifesciences.org Research should focus on determining if these or other novel enzymes are responsible for the synthesis and hydrolysis of this compound. Understanding these enzymatic pathways is crucial for deciphering the compound's physiological function and regulation.

Exploration of its Signaling Functions in Non-Human Models

The structural similarity of NAAAs to endocannabinoids suggests potential roles in cell signaling. nih.gov Investigating the signaling functions of this compound in non-human models is a critical next step. Studies in animal models could reveal its involvement in pathways related to energy expenditure, appetite regulation, or inflammatory responses, similar to other characterized NAAAs. wikipedia.org Such studies would provide foundational knowledge on its potential as a therapeutic agent or biomarker.

Advancements in Synthetic Accessibility and Scalability

The limited availability of this compound necessitates the development of efficient and scalable synthetic methods to enable further research.

Development of More Efficient and Sustainable Synthetic Routes

Traditional chemical synthesis of NAAAs often relies on harsh reagents and conditions. d-nb.infonih.gov Future research should aim to develop greener and more efficient synthetic routes for this compound. This could involve exploring novel catalytic systems or reaction media that improve yield and reduce environmental impact.

Chemoenzymatic or Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods offer a promising alternative to traditional chemical synthesis. acs.orgbbwpublisher.com These approaches utilize enzymes like lipases or aminoacylases to catalyze the formation of the amide bond under mild conditions, often with high stereoselectivity. nih.govnih.gov Developing a biocatalytic route for this compound would not only be more sustainable but could also provide access to specific stereoisomers for biological evaluation. acs.orguni-duesseldorf.de

Integration with Systems Biology and Multi-Omics Data

To gain a holistic understanding of the function of this compound, its study should be integrated with systems biology and multi-omics approaches. frontiersin.orgoup.com By analyzing its impact on the transcriptome, proteome, and metabolome, researchers can uncover its downstream effects and identify the biological networks in which it participates. This approach can help to elucidate its mechanism of action and identify potential biomarkers associated with its activity. acs.orgmdpi.com

Correlating Metabolomic Data with Transcriptomic and Proteomic Insights

A comprehensive understanding of the function of this compound necessitates a multi-omics approach. creative-proteomics.commdpi.comnih.gov By integrating metabolomic data with transcriptomic and proteomic analyses, researchers can construct a more complete picture of the compound's biological role. creative-proteomics.com

Future studies could involve exposing cell cultures or model organisms to this compound and subsequently performing metabolomic, transcriptomic, and proteomic profiling. The goal would be to identify significant changes in the expression of genes and proteins that correlate with fluctuations in the levels of this compound and its potential downstream metabolites. For instance, an increase in the abundance of this compound might be linked to the upregulation of specific enzymes involved in its synthesis or degradation.

Pathway analysis and network-based approaches can then be employed to elucidate the intricate interplay between the identified genes, proteins, and metabolites. mdpi.com This integrated analysis could reveal novel regulatory elements and signaling pathways influenced by this compound.

Table 1: Hypothetical Multi-Omics Data Correlation

| Metabolite Change | Correlated Gene Upregulation | Correlated Protein Upregulation | Potential Implication |

|---|---|---|---|

| Increased this compound | Transaminase X, Ketone Reductase Y | Enzyme X, Enzyme Y | Involvement in a novel amino acid catabolic pathway |

This type of integrated analysis has the potential to uncover previously unknown connections within cellular metabolism, with this compound serving as the key to unlocking these new insights.

Computational Modeling of this compound in Metabolic Networks

The process would begin by defining the biochemical reactions involving this compound, including its synthesis, degradation, and any transport mechanisms. Based on its structure, plausible reactions could include transamination of the alanine (B10760859) moiety or reduction of the ketone group. These new reactions would then be added to an existing, well-curated metabolic model of a relevant organism, such as a human cell line or a specific bacterium.

Flux balance analysis (FBA) could then be used to simulate how the introduction or alteration of this compound levels affects other metabolic pathways, such as glycolysis, the citric acid cycle, or amino acid metabolism. wikipedia.org These simulations could generate hypotheses about the compound's function that can then be tested experimentally. For example, the model might predict that an overabundance of this compound leads to a bottleneck in a particular pathway, a prediction that could be verified in the lab.

Potential Applications as a Mechanistic Probe or Research Tool

Beyond understanding its endogenous role, this compound and its derivatives could be developed into powerful tools for investigating fundamental aspects of metabolism.

Use in Investigating Amino Acid or Ketone Body Metabolism

The hybrid structure of this compound makes it an intriguing candidate for probing the interplay between amino acid and ketone body metabolism. Ketone bodies are crucial alternative energy sources, especially for the brain and heart, and their metabolism is closely linked to fatty acid oxidation. wikipedia.orgfrontiersin.org Alanine is a key player in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. oup.com

By introducing this compound into a biological system, researchers could investigate how a molecule with features of both nutrient classes is processed. This could shed light on the specificity of enzymes involved in both pathways and potentially reveal points of metabolic cross-talk that are not yet fully understood. For example, it could be used to explore whether the presence of this compound influences the utilization of canonical ketone bodies or amino acids.

Table 2: Potential Mechanistic Studies Using this compound

| Research Question | Experimental Approach | Potential Finding |

|---|---|---|

| Does it compete with alanine for transport? | In vitro uptake assays in cells expressing alanine transporters | Identification of shared transport mechanisms |

| Is the ketone group a substrate for known reductases? | Enzyme kinetics assays with purified ketone body metabolizing enzymes | Characterization of enzymatic processing |

Development of Labeled Analogs for Tracing Metabolic Fates

The synthesis of isotopically labeled analogs of this compound would be a powerful strategy for tracing its metabolic journey through a cell or organism. chempep.com Stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the molecule at specific positions.

When these labeled analogs are introduced into a biological system, their metabolic products can be tracked and identified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This would provide definitive evidence of the pathways in which this compound participates.

For example, a ¹³C-labeled version could reveal whether the carbon skeleton is used for gluconeogenesis, fatty acid synthesis, or is oxidized for energy in the citric acid cycle. nih.gov Similarly, a ¹⁵N-labeled analog could trace the fate of the amino group, determining if it is transferred to other molecules or excreted as urea. rsc.org This approach offers a direct and unambiguous way to map the metabolic network surrounding this novel compound. researchgate.net

Q & A

Basic Research Questions

Q. What experimental strategies are used to analyze the biochemical roles of alanine derivatives like N-(5-Methyl-3-oxohexyl)alanine in plant systems?

- Methodology : Use metabolomic profiling (e.g., LC-MS/MS) to identify and quantify this compound in plant extracts. For functional studies, employ CRISPR/Cas9 or RNAi to silence biosynthetic pathways in Cycas circinalis and assess phenotypic changes. Comparative genomics can identify homologs of alanine-modifying enzymes in related species .

- Data Interpretation : Cross-reference metabolic data with transcriptomic profiles to link compound abundance to gene expression. Validate findings using isotopic labeling to track biosynthesis pathways.

Q. How can structural analogs of alanine (e.g., N-substituted derivatives) influence protein translation or stability in vitro?

- Methodology : Synthesize this compound analogs and test their incorporation into model peptides via in vitro translation systems. Use ribosome profiling to assess codon selection efficiency compared to natural alanine .

- Data Interpretation : Compare translation yields and error rates (e.g., misincorporation or frameshifts) between analogs and wild-type alanine. Structural studies (X-ray crystallography) can reveal steric or electronic effects on ribosomal machinery.

Advanced Research Questions

Q. How do N-terminal alanine-rich (NTAR) sequences in proteins inform the design of synthetic peptides with enhanced translational fidelity?

- Methodology : Engineer NTAR-like sequences (e.g., Met-Ala repeats) into reporter genes (e.g., luciferase) and measure expression efficiency in mammalian cells. Use bicistronic vectors with varying Kozak sequences to test start codon selection .

- Data Contradictions : While NTARs enhance translation of ERK1/2, canonical Kozak sequences may reduce efficiency when fused to synthetic constructs. Resolve by hybridizing Kozak elements (e.g., erk1 vs. canonical) and testing in dual-luciferase assays .

Q. What mechanisms explain the evolutionary conservation of NTARs in housekeeping genes, and could similar principles apply to metabolites like this compound?

- Methodology : Phylogenetically map NTAR-containing proteins (e.g., ERK1/2, PABPN1) across species to identify conserved motifs. For plant metabolites, analyze selective pressure on biosynthetic gene clusters in Cycas .

- Hypothesis Testing : NTARs may mitigate translational errors by enforcing reading frame fidelity. For this compound, test whether it modulates enzyme activity (e.g., alanine racemase) via competitive inhibition assays .

Q. How can conflicting data on leaky scanning in alternative reading frames be resolved using alanine-rich sequences?

- Methodology : Insert dual AUG codons in divergent frames upstream of reporter genes. Compare leaky scanning rates in the presence/absence of NTARs or alanine analogs using immunoblotting (e.g., detecting truncated vs. full-length proteins) .

- Resolution : ERK1 NTARs reduce off-frame translation by >5-fold, even with favorable downstream Kozak contexts. Apply this principle to engineer synthetic NTARs for high-fidelity expression systems .

Gaps and Future Directions

- The evidence lacks direct studies on this compound’s molecular interactions. Prioritize in silico docking studies to predict binding partners (e.g., plant kinases or transporters).

- Leverage methodologies from ERK1/2 research (e.g., bicistronic vectors, ribosome profiling) to explore this compound’s role in translational regulation or stress responses in plants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro